MTDB

Description

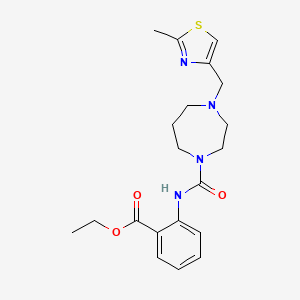

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1063592-32-4 |

|---|---|

Molecular Formula |

C20H26N4O3S |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

ethyl 2-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl]amino]benzoate |

InChI |

InChI=1S/C20H26N4O3S/c1-3-27-19(25)17-7-4-5-8-18(17)22-20(26)24-10-6-9-23(11-12-24)13-16-14-28-15(2)21-16/h4-5,7-8,14H,3,6,9-13H2,1-2H3,(H,22,26) |

InChI Key |

CBFHJMRYCIDMKO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)N2CCCN(CC2)CC3=CSC(=N3)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Human Mitochondrial Genome Database (mtDB): A Foundational Resource in Human Genetics

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Historical Perspective on Mitochondrial Genomics

The Human Mitochondrial Genome Database (mtDB) was a pioneering open-access resource dedicated to the compilation and analysis of complete human mitochondrial genome sequences. Launched in the early 2000s, it served as a critical repository for researchers in population genetics and medical sciences, providing a centralized collection of mitochondrial DNA (mtDNA) sequences and their associated variations. While this compound is now considered an archival resource, its contribution to the field of mitochondrial genomics is significant, laying the groundwork for more comprehensive and contemporary databases. This guide provides a technical overview of this compound, its data, methodologies, and its lasting impact on the study of human health and disease.

Core Database Content and Structure

At its peak, this compound housed a substantial collection of human mitochondrial genome data. The database was structured to provide researchers with access to curated sequence information and tools for basic analysis. The primary content of this compound was sourced from published mitochondrial genome sequences from GenBank and other contributions from the scientific community.

Data Presentation

The quantitative data within this compound provided a snapshot of human mitochondrial diversity as it was understood in the early 21st century. Below is a summary of the database's holdings as of August 2005.[1][2][3]

| Data Category | Quantity | Description |

| Total Sequences | 2,104 | The total number of human mitochondrial sequences in the database. |

| Complete Genome Sequences | 1,544 | Sequences spanning the entire mitochondrial genome. |

| Coding Region Sequences | 560 | Sequences focused on the protein-coding regions of the mitochondrial genome. |

| Polymorphic Sites | 3,311 | The number of identified single nucleotide polymorphisms (SNPs) across all sequences. |

The sequences within this compound were categorized by major geographic regions, allowing for population-based studies of mitochondrial variation. The database organized its data into 10 major geographical regions, facilitating comparative analyses of mtDNA lineages across different populations.[1][2]

Experimental Protocols: A Glimpse into Early Mitochondrial Sequencing

The data housed in this compound were generated using the prevailing molecular biology techniques of the late 1990s and early 2000s. These methods, while foundational, have largely been superseded by next-generation sequencing (NGS) technologies.

Sanger Sequencing of the Mitochondrial Genome

The gold-standard for DNA sequencing at the time of this compound's prominence was the Sanger sequencing method. This technique involves the chain-termination method to determine the nucleotide sequence of a DNA fragment.

Detailed Methodology:

-

DNA Extraction: High-quality total DNA was extracted from source tissues, typically blood or cell lines, using standard protocols such as phenol-chloroform extraction or commercially available kits.

-

PCR Amplification: The entire mitochondrial genome was amplified using Polymerase Chain Reaction (PCR). Due to the size of the mitochondrial genome (~16.5 kb), this was often done by amplifying two large, overlapping fragments.

-

Sequencing Reaction: The amplified PCR products were then used as templates for Sanger sequencing reactions. These reactions included the four standard deoxynucleotides (dNTPs), a DNA polymerase, a primer specific to the region of interest, and a small concentration of fluorescently labeled dideoxynucleotides (ddNTPs).

-

Capillary Electrophoresis: The resulting DNA fragments of varying lengths were separated by size using capillary electrophoresis.

-

Sequence Assembly and Analysis: The sequence of the mitochondrial genome was determined by reading the fluorescent signals from the separated fragments. The overlapping sequences from multiple reactions were then assembled to reconstruct the full mitochondrial genome.

Restriction Fragment Length Polymorphism (RFLP) Analysis

Prior to the widespread adoption of sequencing, RFLP analysis was a common method for identifying genetic variation and determining mitochondrial haplogroups.

Detailed Methodology:

-

DNA Extraction and PCR Amplification: As with Sanger sequencing, the process began with DNA extraction and PCR amplification of specific regions of the mitochondrial genome.

-

Restriction Enzyme Digestion: The amplified DNA was then incubated with specific restriction enzymes. These enzymes recognize and cut DNA at specific short nucleotide sequences.

-

Gel Electrophoresis: The resulting DNA fragments were separated by size on an agarose gel.

-

Haplogroup Determination: The pattern of DNA fragments, or "morphs," was characteristic of a particular mitochondrial haplogroup. By comparing the observed fragment patterns to known patterns, researchers could infer the haplogroup of the sample.

Data Analysis and Workflow

The this compound platform provided web-based tools for researchers to analyze the polymorphism and haplotype data within the database. The typical workflow for a researcher using this compound would involve several steps, from data submission to analysis and interpretation.

Users could query the database for specific polymorphisms by their nucleotide position. The search results would provide information on the frequency of the variant in the database and in which populations it had been observed. The haplotype search function allowed users to identify sequences carrying a particular set of variants.

Signaling Pathways and Disease Relevance

The data within this compound and its successors have been instrumental in elucidating the role of mitochondrial DNA variations in human health and disease. Polymorphisms in mitochondrial genes can impact a wide range of cellular processes, most notably the oxidative phosphorylation (OXPHOS) system, which is responsible for the majority of cellular ATP production.

References

- 1. This compound: Human Mitochondrial Genome Database, a resource for population genetics and medical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Human Mitochondrial Genome Database, a resource for population genetics and medical sciences -- Ingman and Gyllensten 34 (Supplement 1): D749 -- Nucleic Acids Research [ls7l.lscore.ucla.edu]

- 3. This compound: Human Mitochondrial Genome Database, a resource for population genetics and medical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

Accessing and Utilizing the Medicago truncatula Transcriptome: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Transcriptomic Resources for the Model Legume Medicago truncatula

This technical guide provides a comprehensive overview of the primary resources for accessing and analyzing the Medicago truncatula transcriptome. It is designed to equip researchers, particularly those in plant science and drug development, with the knowledge to effectively navigate and leverage this valuable data for gene discovery, functional genomics, and the elucidation of key biological pathways. The focus of this guide is on the MtExpress Gene Expression Atlas , the current, central repository for Medicago truncatula RNA sequencing (RNA-seq) data, which supersedes and incorporates legacy microarray data from the original Medicago truncatula Gene Expression Atlas (MtGEA).

Introduction to Medicago truncatula Transcriptome Resources

The model legume Medicago truncatula is a crucial species for studying a wide range of biological processes, including symbiotic nitrogen fixation, mycorrhizal associations, and legume genomics.[1] The transcriptomic data generated for this organism represents an invaluable resource for understanding the genetic control of these traits.

Initially, transcriptomic studies in M. truncatula were largely based on Affymetrix GeneChip microarrays, with the data housed in the Medicago truncatula Gene Expression Atlas (MtGEA).[2][3] This platform provided data from 156 arrays, encompassing 64 distinct experiments.[2] With the advent of RNA sequencing, there has been a significant increase in the volume and resolution of available transcriptomic data.

To address the need for a modern and comprehensive database, MtExpress was developed.[1][4] It serves as a curated and exhaustive gene expression atlas that compiles publicly available RNA-seq datasets for M. truncatula.[1][4] MtExpress is regularly updated and provides a user-friendly interface for querying and visualizing gene expression profiles across a multitude of experimental conditions.[1][5]

Data Presentation: A Quantitative Overview of Transcriptomic Data

The MtExpress database offers a global view of gene expression in M. truncatula, covering a wide array of tissues, developmental stages, and experimental conditions. While a precise, real-time count of all datasets is dynamic due to ongoing updates, the following tables summarize the scope and nature of the quantitative data available.

Table 1: Summary of Transcriptomic Data Resources for Medicago truncatula

| Database/Resource | Primary Data Type | Description | Availability |

| MtExpress | RNA-seq | A comprehensive and curated gene expression atlas compiling published M. truncatula RNA-seq data. It is the current primary resource.[1][4] | Actively maintained and accessible. |

| MtGEA (Legacy) | Affymetrix Microarray | The original gene expression atlas based on microarray data. This data is now integrated into MtExpress.[2][3] | Accessible through MtExpress. |

| JGI Plant Gene Atlas | RNA-seq | A multi-species transcriptome resource that includes M. truncatula data from coordinated studies on development and nitrogen metabolism.[6] | Publicly accessible. |

Table 2: Representative Experimental Conditions and Tissues in MtExpress

| Category | Examples |

| Tissues | Roots, Shoots, Leaves, Nodules, Seeds, Flowers, Stems |

| Developmental Stages | Seedling, Vegetative, Flowering, Seed Development |

| Biotic Interactions | Symbiosis (e.g., Sinorhizobium meliloti inoculation), Pathogenesis |

| Abiotic Stresses | Drought, Salinity, Nutrient Deficiency (e.g., Phosphate), Heat |

| Genetic Backgrounds | Wild-type (e.g., A17), Various mutant lines |

Experimental Protocols: From Plant to Data

The generation of high-quality transcriptomic data relies on standardized and robust experimental procedures. The following sections outline the key methodologies commonly employed in M. truncatula transcriptomic studies, from plant cultivation to data analysis.

Plant Growth and Treatment Conditions

Standardized growth conditions are critical for reproducible transcriptomic experiments.

-

Seed Germination and Growth: Medicago truncatula seeds (e.g., ecotype A17) are typically scarified, sterilized, and germinated in a controlled environment.[7] Seedlings are often grown hydroponically or in sterile media to allow for precise application of treatments and to facilitate tissue harvesting.[7]

-

Growth Chambers: Plants are maintained in growth chambers with controlled photoperiod (e.g., 16-hour light/8-hour dark), temperature, and humidity to ensure uniform development.[8]

-

Experimental Treatments: For studies involving biotic or abiotic factors, treatments are applied at specific developmental stages. For example, in nodulation studies, seedlings are inoculated with a culture of Sinorhizobium meliloti. For stress experiments, plants are subjected to conditions such as salinity or nutrient-deficient media.

RNA Extraction and Library Preparation

The quality of the input RNA is paramount for successful RNA-seq.

-

Tissue Harvesting: Specific tissues are harvested at defined time points post-treatment, immediately frozen in liquid nitrogen, and stored at -80°C to preserve RNA integrity.

-

RNA Isolation: Total RNA is extracted from the collected tissues using commercially available kits (e.g., E.Z.N.A.® Total RNA Kit) or standard protocols involving TRIzol reagent.[2] The RNA is treated with DNase I to remove any contaminating genomic DNA.

-

RNA Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA samples are selected for library preparation.

-

Library Construction: RNA-seq libraries are prepared from the high-quality RNA samples. This process typically involves mRNA enrichment (for eukaryotes), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

RNA Sequencing and Data Processing

The constructed libraries are sequenced using high-throughput sequencing platforms, and the resulting data is processed through a standardized bioinformatic pipeline.

-

Sequencing: Sequencing is performed on platforms such as Illumina to generate millions of short reads.

-

Data Processing Pipeline: MtExpress utilizes the nf-core/rnaseq pipeline , a standardized and reproducible workflow for RNA-seq data analysis. This pipeline automates the steps of quality control, adapter trimming, alignment to the reference genome, and quantification of gene expression.

The key steps in the nf-core/rnaseq pipeline include:

-

Quality Control (FastQC): Initial assessment of raw read quality.

-

Adapter and Quality Trimming (Trim Galore!): Removal of adapter sequences and low-quality bases.

-

Alignment (STAR): Mapping of the trimmed reads to the M. truncatula reference genome.

-

Quantification (Salmon or RSEM): Estimation of gene and transcript abundance.

The output of this pipeline is a set of gene expression matrices that can be used for downstream differential expression analysis and other functional genomic studies.

Visualization of Key Signaling Pathways and Workflows

Transcriptomic data from MtExpress is instrumental in dissecting complex biological pathways. The following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow described in this guide.

Experimental and Data Analysis Workflow

Nodulation Signaling Pathway

The establishment of nitrogen-fixing symbiosis with rhizobia is initiated by the perception of bacterial Nod factors, which triggers a complex signaling cascade.

Ethylene Signaling Pathway in Nodulation

Ethylene is a key negative regulator of nodulation, and its signaling pathway intersects with the Nod factor signaling cascade.

Photoperiodic Flowering Control

The timing of flowering in M. truncatula is influenced by photoperiod, and transcriptomic data helps to identify the key regulatory genes.

Conclusion

The MtExpress database, as a comprehensive and actively maintained repository of Medicago truncatula RNA-seq data, provides an unparalleled resource for the plant science and drug development communities. By leveraging the standardized data processing pipelines and the wealth of expression data across numerous conditions, researchers can gain deep insights into the genetic and molecular bases of key agronomic and developmental traits. This technical guide serves as a foundational document for accessing and effectively utilizing this critical transcriptomic data, thereby accelerating discoveries in legume biology and its applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A gene expression atlas of the model legume Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MtExpress, a Comprehensive and Curated RNAseq-based Gene Expression Atlas for the Model Legume Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. phytozome-next.jgi.doe.gov [phytozome-next.jgi.doe.gov]

- 7. index - powered by h5ai v0.30.0 (https://larsjung.de/h5ai/) [data.legumeinfo.org]

- 8. INRAE/CNRS Medicago Expression Atlas [medicago.toulouse.inrae.fr]

Navigating the Human Mitochondrial Genome: A Technical Guide to the mtDB for Population Genetics

For Immediate Release

This technical guide provides an in-depth overview of the Human Mitochondrial Genome Database (mtDB), a critical resource for researchers, scientists, and drug development professionals engaged in population genetics and medical sciences. This document details the data types, experimental methodologies, and logical structure of the this compound, offering a comprehensive resource for leveraging mitochondrial DNA (mtDNA) data.

Introduction: The Role of this compound in Population Genetics

The Human Mitochondrial Genome Database (this compound) was established as a comprehensive repository of complete human mitochondrial genome sequences to support the fields of population genetics and medical research.[1][2] The unique characteristics of mitochondrial DNA—maternal inheritance, a high substitution rate compared to nuclear DNA, and a lack of recombination—make it an invaluable tool for tracing evolutionary lineages and studying genetic variation within and between populations.[1] this compound was designed to centralize this growing body of data, providing researchers with a curated and accessible resource for studying human evolution, migration patterns, and the genetic basis of mitochondrial diseases.[1][2]

Core Data Types in this compound

The this compound houses several key data types that are essential for population genetics and molecular anthropology. These data are meticulously collected from published literature and direct submissions from the research community. The primary data categories are detailed below.

Sequence Data

The foundational data within this compound consists of human mitochondrial DNA sequences. These are categorized as:

-

Complete Genome Sequences: Full-length sequences of the entire human mitochondrial genome (approximately 16,569 base pairs).

-

Coding Region Sequences: Sequences that encompass only the protein-coding and RNA-coding regions of the mitochondrial genome.

These sequences are fundamental for comparative genomics and phylogenetic analysis.

Polymorphism and Variant Data

A core feature of this compound is its comprehensive catalog of mitochondrial polymorphisms. This includes:

-

Single Nucleotide Polymorphisms (SNPs): Variations at a single base pair in the DNA sequence.

-

Insertions and Deletions (Indels): Small insertions or deletions of nucleotides.

-

Restriction Fragment Length Polymorphisms (RFLPs): Historical data based on the presence or absence of restriction enzyme cutting sites.

This information is critical for identifying population-specific markers and disease-associated mutations.

Haplotype and Haplogroup Data

This compound facilitates the study of maternal lineages through the organization of data into haplotypes and haplogroups:

-

Haplotypes: A group of alleles in an organism that are inherited together from a single parent. In the context of mtDNA, this refers to a specific combination of SNPs along a mitochondrial genome.

-

Haplogroups: A group of similar haplotypes that share a common ancestor with a particular single nucleotide polymorphism.

Haplogroup data is instrumental in tracing the geographic origins and migration histories of human populations.

Population and Geographic Data

To provide context for the genetic data, this compound includes metadata on the populations from which the samples were obtained. This includes:

-

Geographic Origin: The continent or specific region where the sample was collected.

-

Population/Ethnic Group: Information on the ethnic or population affiliation of the individual.

This metadata is crucial for correlating genetic variation with geographic distribution.

Quantitative Data Summary

The following tables provide a summary of the quantitative data available within or analogous to the this compound framework. It is important to note that the original this compound is no longer actively updated; therefore, data from its successor, MITOMAP, is included to provide a more current perspective.

| Data Category | Description |

| Sequence Data | Curated human mitochondrial DNA sequences. |

| Polymorphism Data | Cataloged genetic variations. |

| Haplotype/Haplogroup Data | Information on maternal lineages. |

| Population Data | Geographic and ethnic origin of samples. |

Table 1: Overview of Core Data Categories

| Sequence Type | Number of Sequences (as of July 2025 in MITOMAP) |

| Full-Length Sequences | 62,556 |

| Control Region Sequences | 81,778 |

Table 2: Summary of Sequenced Genomes in a Representative Database (MITOMAP)

| Variant Type | Total Number (as of July 2025 in MITOMAP) |

| Single Nucleotide Variants (SNVs) | 19,892 |

Table 3: Summary of Genetic Variants in a Representative Database (MITOMAP)

Experimental Protocols

The data housed within this compound and similar databases are generated through standardized molecular biology techniques. The following represents a typical workflow for obtaining human mitochondrial DNA sequences for submission.

Sample Collection and DNA Extraction

-

Sample Collection: Biological samples (e.g., blood, saliva, tissue) are collected from consenting individuals.

-

DNA Extraction: Total genomic DNA is extracted from the collected samples using standard commercial kits (e.g., Qiagen DNeasy Blood & Tissue Kit). The quality and quantity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

Mitochondrial DNA Amplification

To isolate and amplify the mitochondrial genome from the total genomic DNA, a long-range Polymerase Chain Reaction (PCR) is typically employed.

-

Primer Design: Two pairs of primers are designed to amplify the entire mitochondrial genome in two overlapping fragments.

-

PCR Amplification: The long-range PCR is performed using a high-fidelity DNA polymerase to minimize amplification errors.

-

Reaction Mixture: A typical reaction includes the DNA template, forward and reverse primers, dNTPs, PCR buffer, and the high-fidelity polymerase.

-

Cycling Conditions:

-

Initial Denaturation: 94°C for 2 minutes

-

30-35 cycles of:

-

Denaturation: 94°C for 15 seconds

-

Annealing: 60-65°C for 30 seconds

-

Extension: 68°C for 8-10 minutes

-

-

Final Extension: 68°C for 10 minutes

-

-

-

Amplicon Verification: The PCR products are visualized on an agarose gel to confirm the correct size of the amplicons.

DNA Sequencing

The amplified mitochondrial DNA is then sequenced using next-generation sequencing (NGS) platforms.

-

Library Preparation: The PCR products are fragmented, and sequencing adapters are ligated to the ends of the fragments to create a sequencing library.

-

Sequencing: The prepared library is sequenced on a platform such as the Illumina MiSeq or a long-read sequencer.

-

Data Analysis: The raw sequencing reads are quality-filtered and aligned to the revised Cambridge Reference Sequence (rCRS) for the human mitochondrial genome. Variant calling is performed to identify SNPs and indels.

Logical Relationships and Workflows

The structure and data flow of a mitochondrial database like this compound can be visualized to understand the relationships between different data entities and processes.

Figure 1: A diagram illustrating the core data entities and the data curation workflow within the this compound.

Figure 2: A flowchart of the experimental workflow for generating human mitochondrial genome data for submission to a population genetics database.

Conclusion

The Human Mitochondrial Genome Database (this compound) and its successors represent indispensable resources for the scientific community. By providing a centralized and curated collection of human mitochondrial DNA data, these databases empower research in population genetics, evolutionary biology, and medical genetics. This guide has outlined the fundamental data types, methodologies, and structural relationships that underpin the utility of this compound, offering a foundational understanding for researchers and professionals seeking to harness the power of mitochondrial genomics.

References

Navigating the World of Legume Genomics: A Technical Guide to Medicago truncatula Databases

Introduction to Medicago truncatula: A Model for Legume Research

Medicago truncatula, commonly known as barrel medic, serves as a premier model organism for studying the unique biological processes of legumes.[1] Its relatively small diploid genome, short generation time, self-fertility, and amenability to genetic transformation make it an ideal system for genomic research.[1] A close relative of the agriculturally significant alfalfa (Medicago sativa), M. truncatula is instrumental in dissecting the molecular intricacies of symbiotic nitrogen fixation—a process of immense ecological and agricultural importance—and mycorrhizal interactions.[1][2]

Over the years, the bioinformatics landscape for M. truncatula has evolved. While early research was supported by databases such as MtDB, which focused on expressed sequence tags (ESTs), the current ecosystem of genomic resources is more integrated and comprehensive.[2] Today, researchers have access to a wealth of information through federated data portals that provide access to the complete genome sequence, extensive gene annotations, transcriptomic data, and sophisticated analysis tools. This guide will provide a technical overview of how to get started with the current generation of Medicago truncatula databases, with a focus on practical applications for researchers, scientists, and professionals in drug development.

Getting Started with Current Medicago truncatula Data Portals

The modern genomic data for Medicago truncatula is primarily accessible through a consortium of interconnected databases. Rather than a single "this compound," researchers should familiarize themselves with the following key resources:

-

The Legume Information System (LIS): This is a comprehensive portal for the legume family, providing access to genetic and genomic data for major crop and model legumes, including Medicago truncatula.[3] LIS serves as a central hub, integrating data from various specialized databases.[4]

-

The Medicago Analysis Portal: As part of the LIS, this portal offers specific tools for Medicago species, including genome browsers, BLAST services, and access to genetic mapping and diversity data.[4]

-

JCVI Medicago truncatula Genome Database: Hosted by the J. Craig Venter Institute (JCVI), this database provides the reference genome sequence (currently Mt4.0), official gene annotations, and various data visualization and analysis tools.[2][5] It also features MedicMine , an instance of InterMine that allows for complex querying and data integration with other plant databases.[2][6]

-

INRAE/CNRS Medicago Expression Atlas (MtExpress): This resource, maintained by the French National Research Institute for Agriculture, Food and Environment (INRAE) and the French National Centre for Scientific Research (CNRS), is a comprehensive, curated atlas of RNA-seq based gene expression data for M. truncatula.[7][8][9]

Data Presentation: A Quantitative Overview

The available databases contain a vast amount of quantitative data. The following tables summarize key statistics for the Medicago truncatula genome and provide an overview of the data types available in the primary data portals.

| Genome Feature | Statistic (Mt4.0) | Source |

| Genome Size | ~390 Mb | [10] |

| Chromosomes | 8 | [1] |

| Protein-Coding Gene Loci | 50,376 | [5] |

| High-Confidence Genes | ~32,000 | [5] |

| Low-Confidence Genes | ~19,000 | [5] |

| Data Portal | Key Data Types and Features |

| Legume Information System (LIS) | Integrated access to multiple legume genomes, genetic maps, QTLs, and comparative genomics tools.[3] |

| Medicago Analysis Portal | Genome browsers (JBrowse2), BLAST, Germplasm Information, Genome Context Viewer, MedicMine.[4] |

| JCVI Medicago truncatula Genome Database | Reference genome sequence, official gene annotations, community annotation tools, literature search (Textpresso).[2][6] |

| MedicMine | Advanced query building, gene list enrichment analysis, cross-species comparisons.[2][6] |

| MtExpress | Curated RNA-seq data, gene expression profiles across various conditions, differential expression analysis.[7][11] |

Experimental Protocols: From Plant to Data

The transcriptomic data housed in resources like MtExpress are generated from experiments that involve careful plant cultivation, tissue harvesting, and molecular biology techniques. Below is a generalized protocol for a typical RNA-seq experiment to study early nodulation in Medicago truncatula.

Protocol: RNA-Seq Analysis of Early Nodulation in Medicago truncatula

1. Seed Scarification and Germination:

-

Scarify Medicago truncatula A17 seeds for 5-8 minutes in sulfuric acid.[12]

-

Rinse the seeds 5 times with distilled water.[12]

-

Wash with 3% bleach, followed by another 5 rinses in distilled water.[12]

-

Imbibe the seeds in water with gentle rocking for 2 hours at room temperature.[12]

-

Place the seeds in a moist petri dish at 4°C for 48 hours in the dark for stratification.[12]

-

Germinate the seeds at room temperature for 24 hours in the dark.[12]

2. Plant Growth and Inoculation:

-

Transfer germinated seedlings with radicals of about 1-2 cm to an aeroponic chamber with nodulation media.[12]

-

Grow the plants under a 16h/8h light/dark cycle.[12]

-

On the third day, inoculate the plants with Sinorhizobium meliloti (e.g., strain ABS7) suspended in nodulation medium. For control plants, use a mock inoculation with bacteria-free medium.[12]

3. Tissue Harvesting:

-

Harvest root sections of 2 cm from the nodule susceptibility zone at various time points post-inoculation (e.g., 0, 12, 24, 48, and 72 hours).[12]

-

For each time point, collect tissue from multiple plants and pool them to create biological replicates.[12]

-

Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until RNA extraction.

4. RNA Isolation and Library Preparation:

-

Isolate total RNA from the root samples using a commercial kit (e.g., E.Z.N.A.® Total RNA Kit) according to the manufacturer's instructions.[12]

-

Assess the quality and quantity of the isolated RNA using a spectrophotometer and a bioanalyzer.

-

Prepare stranded RNA-seq libraries from 100-1000 ng of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded Total RNA Kit or NEBNext Ultra II Directional RNA Library Prep Kit).[12]

5. Sequencing and Data Analysis:

-

Sequence the prepared libraries on an Illumina sequencing platform.

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the latest version of the Medicago truncatula reference genome.

-

Quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

-

Perform differential gene expression analysis between inoculated and mock-inoculated samples at each time point.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams were created using the Graphviz DOT language to illustrate key concepts in Medicago truncatula research.

Experimental and Data Analysis Workflow

This diagram outlines the typical workflow for a transcriptomics experiment in Medicago truncatula, from the initial biological question to the final data analysis and interpretation using the resources described in this guide.

The Common Symbiotic Signaling Pathway in Medicago truncatula

This diagram illustrates the key components of the common symbiotic signaling pathway, which is essential for both rhizobial and mycorrhizal symbioses in Medicago truncatula.[13][14]

References

- 1. Medicago_truncatula - Ensembl Genomes 62 [plants.ensembl.org]

- 2. MTGD: The Medicago truncatula genome database. | J. Craig Venter Institute [jcvi.org]

- 3. Medicago – LIS: Legume Information System [legumeinfo.org]

- 4. Home – Medicago Analysis Portal [medicago.legumeinfo.org]

- 5. Medicago truncatula Genome Database | J. Craig Venter Institute [jcvi.org]

- 6. MTGD: The Medicago truncatula genome database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MtExpress, a Comprehensive and Curated RNAseq-based Gene Expression Atlas for the Model Legume Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. INRAE/CNRS Medicago Bioinformatics Resources [medicago.toulouse.inra.fr]

- 9. INRAE/CNRS Medicago Expression Atlas [medicago.toulouse.inrae.fr]

- 10. Details - Medicago_truncatula - Ensembl Genomes 62 [plants.ensembl.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Frontiers | Time Series Transcriptome Analysis in Medicago truncatula Shoot and Root Tissue During Early Nodulation [frontiersin.org]

- 13. Medicago truncatula IPD3 is a member of the common symbiotic signaling pathway required for rhizobial and mycorrhizal symbioses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

Navigating the Human Mitochondrial Genome: An In-depth Technical Guide to the HmtDB

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Human Mitochondrial Database (HmtDB), a critical resource for the scientific community. It details the database's extensive scope, data presentation, the experimental methodologies behind the data, and the intricate signaling pathways that can be explored using this powerful tool. This document serves as an essential reference for researchers, scientists, and drug development professionals working with human mitochondrial DNA.

The Scope of the Human Mitochondrial Database (Hthis compound)

The Human Mitochondrial Database (Hthis compound) is a premier, open-access resource dedicated to supporting population genetics and the study of mitochondrial diseases.[1] It houses a vast collection of human mitochondrial genome sequences, meticulously annotated with population and variability data.[1] The database serves as a successor to the now-defunct Human Mitochondrial Genome Database (this compound).

The primary audience for Hthis compound includes researchers in medical and population genetics.[[“]] For medical scientists, it is a vital tool for identifying mutations that may cause mitochondrial dysfunction.[3] For population geneticists, it provides a rich dataset for studying human evolution and migration patterns.[[“]] Drug development professionals can leverage Hthis compound to identify potential therapeutic targets related to mitochondrial function and disease.

Hthis compound offers several key functionalities to researchers:

-

Data Retrieval: Users can query and download complete human mitochondrial genome sequences.[1]

-

Variant Analysis: The database provides extensive information on mitochondrial polymorphisms and variants.[4]

-

Haplogroup Prediction: Tools are available to classify mitochondrial genomes into their respective haplogroups.[1]

-

Data Submission: Researchers can submit their own sequenced mitochondrial genomes.[5]

Data Presentation: A Quantitative Overview

The Hthis compound contains a substantial and exponentially growing collection of human mitochondrial genome data. The following tables summarize the quantitative data available in a 2016 release of the database, providing a snapshot of its comprehensive nature.

| Data Category | Number of Entries |

| Total Mitochondrial Genomes | 32,922[4] |

| Genomes from Healthy Individuals | 29,274[4] |

| Genomes from Pathologic Samples | 3,648[4] |

| Annotated Variant Sites | >10,000[4] |

| Geographic Origin | Number of Genomes |

| Asia | 6,021[6] |

| Africa | 3,762[6] |

| Europe | 11,421[6] |

| America | 2,984[6] |

| Oceania | 1,030[6] |

Experimental Protocols: From Sequencing to Database Entry

The data within Hthis compound is aggregated from public repositories and direct submissions, generated through various experimental protocols. The following sections detail the common methodologies for sequencing human mitochondrial DNA and the data curation process within Hthis compound.

Next-Generation Sequencing (NGS) of the Human Mitochondrial Genome

Next-generation sequencing (NGS) is the primary method for generating the mitochondrial genome data that populates Hthis compound.[4] Both PCR-based and PCR-free library preparation methods are utilized.

A typical NGS workflow includes the following steps:

-

DNA Extraction: Total DNA is isolated from samples such as blood, tissue, or cultured cells.

-

Target Enrichment (for PCR-based methods): Long-range PCR is a common technique to amplify the entire mitochondrial genome in two large, overlapping fragments.[7]

-

Library Preparation: The amplified DNA (or total DNA in PCR-free methods) is used to construct a sequencing library. This involves fragmentation, adapter ligation, and indexing.[7]

-

Sequencing: The prepared libraries are sequenced on a high-throughput platform, such as those offered by Illumina.[8]

-

Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline for quality control, alignment to a reference sequence (such as the revised Cambridge Reference Sequence, rCRS), variant calling, and haplogroup assignment.[1]

Data Curation and Annotation in Hthis compound

Hthis compound employs a sophisticated and largely automated pipeline to ensure the quality and consistency of its data.[9]

The data curation workflow is as follows:

-

Data Retrieval: An automated protocol periodically retrieves new human mitochondrial genome sequences from the International Nucleotide Sequence Database Collaboration (INSDC) databases, which include GenBank, the European Nucleotide Archive (ENA), and the DNA Data Bank of Japan (DDBJ).[4]

-

Multi-Alignment: New genomes are aligned with existing sequences in Hthis compound using software such as MAFFT.[4]

-

Annotation and Curation: The aligned sequences undergo a process of manual and automated annotation. This includes the identification of variants, haplogroup classification based on the PhyloTree system, and the inclusion of relevant clinical and population data.[1] The MToolBox package is a key tool used in this process for variant annotation and prioritization.[4]

-

Database Integration: The curated and annotated data is integrated into the Hthis compound, making it accessible to users through the web interface and various query tools.[1]

Mandatory Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the use of Hthis compound.

Caption: The data curation and annotation workflow of the Human Mitochondrial Database (Hthis compound).

Caption: A generalized workflow for the Next-Generation Sequencing of human mitochondrial DNA.

Signaling Pathways Influenced by Mitochondrial DNA Variants

Mitochondrial DNA variants can have profound effects on cellular signaling, contributing to a range of pathologies. The following diagram illustrates the central role of mtDNA mutations in influencing key cellular pathways.

Caption: The impact of mitochondrial DNA variants on critical cellular signaling pathways.

Apoptosis Regulation: Mitochondrial DNA mutations can increase a cell's susceptibility to apoptosis, or programmed cell death.[10] These mutations can impair the function of the electron transport chain, leading to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.[11] This activation of the apoptotic pathway is implicated in age-related tissue degeneration and various diseases.[[“]]

Complement and Inflammation: There is a bidirectional relationship between mitochondria and the complement system, a key component of the innate immune response.[13] Mitochondrial dysfunction can lead to the release of damage-associated molecular patterns (DAMPs), which in turn can activate the complement system and trigger an inflammatory response.[14] Conversely, activation of the complement system can further impair mitochondrial function, creating a feedback loop that exacerbates tissue damage and disease progression.[13]

References

- 1. Hthis compound, a genomic resource for mitochondrion-based human variability studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 4. academic.oup.com [academic.oup.com]

- 5. Hthis compound, a Human Mitochondrial Genomic Resource Based on Variability Studies Supporting Population Genetics and Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Next generation sequencing to characterize mitochondrial genomic DNA heteroplasmy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial Sequencing | Analyze mtDNA and nuclear DNA [illumina.com]

- 9. Hthis compound 2016: data update, a better performing query system and human mitochondrial DNA haplogroup predictor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial DNA mutation and depletion increase the susceptibility of human cells to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. consensus.app [consensus.app]

- 13. Double-Edged Sword: Exploring the Mitochondria–Complement Bidirectional Connection in Cellular Response and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitochondrial Dysfunction and the Aging Immune System - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Leveraging the Human Mitochondrial Genome Database (mtDB) for Mitochondrial Dysfunction Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Human Mitochondrial Genome Database (mtDB), a critical resource for investigating the role of mitochondrial DNA (mtDNA) variation in human health and disease.[1][2][3][4] We will explore the database's structure, the types of data it contains, and how it can be effectively utilized in research focused on mitochondrial dysfunction.

Introduction to Mitochondrial Dysfunction and the Role of this compound

Mitochondria are essential organelles responsible for cellular energy production and are also key regulators of apoptosis.[5][6] Mitochondrial dysfunction, often stemming from mutations in mtDNA, is implicated in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3][7][8][9] The Human Mitochondrial Genome Database (this compound) serves as a comprehensive repository of complete human mitochondrial genome sequences, making it an invaluable tool for researchers studying the genetic basis of these conditions.[1][2][3][4][10] By cataloging mtDNA polymorphisms, this compound facilitates the identification of disease-associated mutations and supports population genetics studies.[1][2][3][4]

Data Presentation in this compound

This compound houses a substantial collection of human mitochondrial genome sequences, which are categorized to aid in comparative analysis. The database provides detailed information on sequence variations, which is crucial for identifying potential pathogenic mutations.

Table 1: Summary of Data Available in this compound

| Data Type | Description |

| Complete mtDNA Sequences | The database contains thousands of complete human mitochondrial genome sequences. As of August 2005, it included 1544 complete genome and 560 coding region sequences.[1][3][10] |

| Polymorphism Data | A comprehensive list of all variable positions within the mitochondrial genome is available, with 3311 polymorphic sites identified as of August 2005.[1][3][10] |

| Population Data | Sequences are grouped into 10 major geographic regions based on the population origin of the donor, allowing for population-specific frequency analysis of variants.[2] |

| Haplotype Information | This compound includes a search function for mitochondrial haplotypes, enabling the study of linked variants.[1][2][10] |

Table 2: Other Relevant Mitochondrial Databases

| Database | Description |

| MITOMAP | A comprehensive database of human mitochondrial genome variation and its association with disease.[11] It includes information on polymorphisms and mutations in mtDNA. |

| Hthis compound | A resource that provides data on human mitochondrial genome sequences with a focus on population genetics and variability.[11][12] |

| Helixthis compound | A database of mitochondrial DNA variants from a large, unrelated cohort, useful for assessing the pathogenicity of variants.[13] |

| MitoBreak | A database that focuses on mtDNA rearrangements.[14] |

| Mamit-tRNA | A specialized database with information on mammalian mitochondrial tRNA genes.[14] |

Experimental Protocols: From Sample to Sequence

The data within this compound and similar databases are generated through a series of meticulous experimental procedures. Understanding these protocols is essential for interpreting the data and for designing new research studies.

Key Experimental Steps for mtDNA Sequencing:

-

DNA Isolation: The process begins with the isolation of DNA from biological samples such as blood or cheek swabs.[15]

-

Target Enrichment: To specifically sequence the mitochondrial genome, it is often enriched from the total DNA extract. A common method for this is long-range PCR, which amplifies the entire mitochondrial genome in one or two large fragments.[16][17][18] The choice of DNA polymerase is critical for efficient and accurate amplification.[16][17][18]

-

Library Preparation: The enriched mtDNA is then prepared for sequencing. This involves fragmenting the DNA, adding sequencing adapters, and amplifying the library through a limited-cycle PCR.[16][17][18]

-

Sequencing: Next-generation sequencing (NGS) platforms are commonly used to sequence the prepared library, generating a large amount of sequence data.[19]

-

Data Analysis: The sequencing reads are aligned to a reference mitochondrial genome, and variants (polymorphisms and mutations) are identified and annotated.[11] This step is crucial for identifying novel or disease-associated mutations.

Visualization of Workflows and Pathways

Visualizing complex biological processes and data analysis workflows can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate key concepts in mitochondrial dysfunction research.

Caption: Research workflow for identifying disease-associated mtDNA variants using this compound.

Caption: Signaling pathway from mitochondrial dysfunction to apoptosis.

Conclusion

The Human Mitochondrial Genome Database (this compound) and other similar resources are indispensable for the study of mitochondrial dysfunction.[1][2][3][4] By providing a centralized and curated collection of mtDNA sequences and their variations, these databases empower researchers to identify potential disease-causing mutations, understand the population genetics of mitochondrial lineages, and ultimately contribute to the development of new diagnostic and therapeutic strategies for mitochondrial diseases.

References

- 1. This compound: Human Mitochondrial Genome Database, a resource for population genetics and medical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Human Mitochondrial Genome Database, a resource for population genetics and medical sciences -- Ingman and Gyllensten 34 (Supplement 1): D749 -- Nucleic Acids Research [ls7l.lscore.ucla.edu]

- 3. This compound: Human Mitochondrial Genome Database, a resource for population genetics and medical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Human Mitochondrial Genome Database, a resource for population genetics and medical sciences. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling pathways in mitochondrial dysfunction and aging [research.unipd.it]

- 7. Signaling Pathways Concerning Mitochondrial Dysfunction: Implications in Neurodegeneration and Possible Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial Dysfunction: Pathophysiology and Mitochondria-Targeted Drug Delivery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The fountain of youth of mitochondrial research | EMBO Reports [link.springer.com]

- 10. This compound -- Human Mitochondrial Genome Database, a resource for population genetics and medical sciences | HSLS [hsls.pitt.edu]

- 11. MSeqDR tools for mitochondrial diseases [mseqdr.org]

- 12. researchgate.net [researchgate.net]

- 13. helix.com [helix.com]

- 14. Bioinformatics Tools and Databases to Assess the Pathogenicity of Mitochondrial DNA Variants in the Field of Next Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dnalc.cshl.edu [dnalc.cshl.edu]

- 16. Human whole mitochondrial genome sequencing and analysis: optimization of the experimental workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Human whole mitochondrial genome sequencing and analysis: optimization of the experimental workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mitochondrial Sequencing | Analyze mtDNA and nuclear DNA [illumina.com]

A Technical Guide to the Human Mitochondrial Genome Database: History, Development, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human mitochondrial genome, a compact and maternally inherited molecule, plays a pivotal role in cellular energy metabolism and is implicated in a wide array of human diseases. The study of its variation has provided profound insights into human evolution, population genetics, and the etiology of mitochondrial disorders. Central to this research has been the development of comprehensive databases that curate and organize the ever-growing volume of mitochondrial DNA (mtDNA) sequence data. This technical guide provides an in-depth overview of the history, development, and core methodologies associated with the Human Mitochondrial Genome Database, with a primary focus on seminal resources like mtDB and MITOMAP.

History and Evolution of Human Mitochondrial Genome Databases

The systematic collection and analysis of human mitochondrial DNA variation began in earnest with the advent of DNA sequencing technologies. The unique characteristics of mtDNA, including its high copy number, maternal inheritance, and rapid mutation rate, made it an early target for molecular studies.

The first complete human mitochondrial DNA sequence, the Cambridge Reference Sequence (CRS), was published in 1981, providing a foundational reference for all subsequent studies.[1] The early 2000s marked a significant turning point with the establishment of the Human Mitochondrial Genome Database (this compound) .[2] Launched in early 2000, this compound was created to provide a web-based, comprehensive repository of complete human mitochondrial genomes, a necessity driven by the increasing number of published sequences.[2] The database collected sequences from GenBank and other sources, making them readily accessible for download and analysis.[2]

Another key resource, MITOMAP , has been a cornerstone for researchers since the mid-1990s and has undergone significant evolution.[3][4][5] It has grown from a compilation of mtDNA polymorphisms and mutations into a comprehensive data system that includes a navigable phylogenetic tree of human mtDNA sequences, detailed information on pathogenic mutations, and data on nuclear-encoded mitochondrial genes.[5][6] The development of MITOMAP has been driven by the explosion of interest in the role of mtDNA variation in degenerative diseases, cancer, aging, and human origins.[3][4][5]

The advent of next-generation sequencing (NGS) technologies has led to an exponential increase in the volume of mitochondrial genome data, further underscoring the importance of curated databases. These databases continue to evolve, incorporating new data types and analytical tools to meet the needs of the research community.

Data Presentation and Content

The primary goal of human mitochondrial genome databases is to provide a structured and accessible repository of mtDNA sequence data and associated metadata. The quantitative growth of these resources reflects the progress in sequencing technology and research interest.

Growth of MITOMAP Data Content

The following table summarizes the growth of data within the MITOMAP database over a two-year period, illustrating the rapid accumulation of information on mitochondrial variation.

| Data Type | September 15, 2002 | September 13, 2004 | % Increase (2002-2004) |

| References | 2030 | 2944 | 45.02% |

| Polymorphisms | 1062 | 1532 | 44.26% |

| mRNA Mutations | 59 | 93 | 57.63% |

| rtRNA Mutations | 87 | 98 | 12.64% |

| Deletions | 97 | 106 | 9.28% |

| Somatic Mutations | 21 | 137 | 552.38% |

| Unpublished Polymorphisms | 205 | 648 | 216.10% |

| Source: Adapted from MITOMAP: a human mitochondrial genome database—2004 update.[3] |

Initial Data Content of this compound

The initial release of the this compound in the early 2000s provided a critical resource for complete mitochondrial genome sequences.

| Data Category | As of August 2005 |

| Total Sequences | 2104 |

| Complete Genome Sequences | 1544 |

| Complete Coding Region Sequences | 560 |

| Identified Polymorphic Sites | 3311 |

| Source: Adapted from this compound: Human Mitochondrial Genome Database, a resource for population genetics and medical sciences.[2] |

Experimental Protocols

The data housed within these databases are generated through various experimental methodologies, primarily Sanger sequencing and, more recently, Next-Generation Sequencing (NGS).

Sanger Sequencing of Mitochondrial DNA

For many years, Sanger sequencing was the gold standard for DNA sequencing and was instrumental in generating the foundational data for mitochondrial genomics.

Methodology:

-

DNA Isolation: Total DNA is extracted from samples such as blood, tissue, or cell lines.

-

PCR Amplification: The entire mitochondrial genome is typically amplified in multiple overlapping fragments using polymerase chain reaction (PCR).

-

PCR Product Purification: The amplified PCR products are purified to remove excess primers and dNTPs. This is often achieved enzymatically using exonuclease I and shrimp alkaline phosphatase.[7]

-

Cycle Sequencing Reaction: A sequencing reaction is performed using the purified PCR product as a template, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).[7][8]

-

Sequencing Product Purification: The cycle sequencing products are purified to remove unincorporated ddNTPs.

-

Capillary Electrophoresis: The purified sequencing products are separated by size using capillary electrophoresis.[9]

-

Data Analysis: The sequence data is generated by detecting the fluorescent signal from the ddNTPs as they pass through the capillary. The resulting sequences are then assembled and aligned to the reference sequence to identify variations.[9]

Next-Generation Sequencing (NGS) of Mitochondrial DNA

NGS technologies have revolutionized mitochondrial genomics by enabling high-throughput, deep sequencing of the mitochondrial genome, which is particularly important for detecting low-level heteroplasmy.

Methodology:

-

DNA Isolation and Enrichment:

-

Total genomic DNA is isolated from the sample.

-

Mitochondrial DNA can be enriched through methods such as long-range PCR amplification of the entire mitochondrial genome or by selectively degrading linear nuclear DNA, leaving the circular mtDNA intact.[10]

-

-

Library Preparation:

-

Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina).[12]

-

Data Analysis Pipeline:

-

Read Alignment: Sequencing reads are aligned to the revised Cambridge Reference Sequence (rCRS).

-

Variant Calling: Aligned reads are analyzed to identify single nucleotide variants (SNVs), insertions, and deletions.

-

Heteroplasmy Quantification: The proportion of mutant to wild-type mtDNA copies is determined.

-

Haplogroup Assignment: The identified variants are used to assign the mitochondrial haplogroup.

-

Visualizing Core Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the acquisition and analysis of human mitochondrial genome data.

Sanger Sequencing Workflow

Caption: Workflow for Sanger sequencing of mitochondrial DNA.

Next-Generation Sequencing (NGS) Data Analysis Pipeline

Caption: Bioinformatic pipeline for NGS analysis of mtDNA.

Database Submission and Curation Workflow

Caption: Generalized workflow for data submission and curation.

Conclusion

The Human Mitochondrial Genome Database, through resources like this compound and MITOMAP, has been indispensable for advancing our understanding of human genetics, evolution, and disease. The continuous development of these databases, coupled with advancements in sequencing technologies, provides researchers and drug development professionals with powerful tools to explore the complexities of the mitochondrial genome. The standardized experimental and bioinformatic workflows outlined in this guide are fundamental to the generation and interpretation of the vast and valuable data contained within these repositories.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: Human Mitochondrial Genome Database, a resource for population genetics and medical sciences -- Ingman and Gyllensten 34 (Supplement 1): D749 -- Nucleic Acids Research [ls7l.lscore.ucla.edu]

- 3. MITOMAP: a human mitochondrial genome database—2004 update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MITOMAP: a human mitochondrial genome database--2004 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MITOMAP -- a human mitochondrial genome database | HSLS [hsls.pitt.edu]

- 6. An enhanced MITOMAP with a global mtDNA mutational phylogeny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A high-throughput Sanger strategy for human mitochondrial genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cd-genomics.com [cd-genomics.com]

- 9. Mitochondrial Sequencing | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Mitochondrial DNA Enrichment for Sensitive Next-Generation Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current and New Next-Generation Sequencing Approaches to Study Mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondrial Sequencing | Analyze mtDNA and nuclear DNA [illumina.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the public access interface for the Medicago truncatula Gene Expression Atlas (MtExpress), the successor to the original Medicago truncatula database (MtDB). This document will detail the functionalities of the MtExpress web server, outline the experimental protocols for the contained data, and visualize key signaling pathways that can be explored using this valuable transcriptomic resource.

Introduction: From this compound to MtExpress

The original Medicago truncatula database (this compound) was a vital resource for legume biology, providing access to a vast collection of Expressed Sequence Tag (EST) data. However, with the advancement of sequencing technologies, there was a need for a more comprehensive platform. MtExpress has emerged as the current, state-of-the-art gene expression atlas for Medicago truncatula. It not only hosts legacy microarray data from the Medicago Gene Expression Atlas (MtGEA) but also a comprehensive and continually updated collection of RNA sequencing (RNA-seq) data.[1][2][3] This makes MtExpress an invaluable tool for researchers studying gene function, biological pathways, and potential targets for crop improvement and drug development.

The MtExpress Public Access Interface: A Step-by-Step Guide

The MtExpress web server provides a user-friendly interface for querying, visualizing, and downloading gene expression data.[1] The following sections detail the core functionalities of the platform.

Data Presentation: Quantitative Data Summary

MtExpress allows users to retrieve and compare quantitative gene expression data across a wide range of experimental conditions. The primary data types and their presentation are summarized below:

| Data Type | Description | Unit of Measurement | Normalization Method |

| RNA-seq | High-throughput sequencing data providing a comprehensive snapshot of the transcriptome. | Transcripts Per Million (TPM) | TPM normalization is applied to the raw read counts.[1] |

| Microarray (Legacy MtGEA) | Legacy gene expression data from Affymetrix GeneChip® Medicago Genome Arrays. | Robust Multichip Average (RMA) | RMA normalization was applied to the raw microarray data. |

Navigating the MtExpress Web Interface

The MtExpress interface is designed for intuitive exploration of the transcriptome data. Here is a step-by-step guide to performing a basic gene expression search:

-

Accessing the Database: The MtExpress server can be accessed at the following URL: --INVALID-LINK--.[1][4]

-

Gene Search: The main search bar allows users to query for specific genes using various identifiers, including gene symbols, transcript IDs, or functional annotations.

-

Filtering and Selecting Experiments: Users can filter the extensive collection of experiments by various criteria such as tissue type, developmental stage, or experimental treatment (e.g., biotic or abiotic stress). This allows for targeted analysis of gene expression in specific contexts.

-

Visualizing Expression Data: MtExpress provides several visualization tools, including heatmaps and expression profile plots, to facilitate the interpretation of gene expression patterns across different conditions.

-

Data Download: Processed expression data, as well as sample and gene metadata, can be downloaded in tabular formats for offline analysis.

Experimental Protocols

The integrity and utility of the data within MtExpress are underpinned by standardized and well-documented experimental and bioinformatic protocols.

RNA Sequencing (RNA-seq) Data

The majority of the recent data in MtExpress is derived from RNA-seq experiments. The general workflow for these experiments is as follows:

-

RNA Extraction and Library Preparation: Total RNA is extracted from various Medicago truncatula tissues and experimental conditions. RNA quality is assessed, and sequencing libraries are prepared.

-

Sequencing: The prepared libraries are sequenced using high-throughput sequencing platforms.

-

Bioinformatic Analysis: The raw sequencing reads are processed using the nf-core/rnaseq pipeline .[5][6][7][8] This standardized pipeline includes steps for quality control, adapter trimming, read alignment to the Medicago truncatula reference genome, and quantification of gene expression.[5][6][7][8]

Microarray Data (Legacy MtGEA)

The legacy microarray data was generated using Affymetrix GeneChip® Medicago Genome Arrays. The general protocol involved:

-

RNA Extraction and Labeling: RNA was extracted from plant tissues and labeled with fluorescent dyes.

-

Hybridization: The labeled RNA was hybridized to the microarray chips.

-

Scanning and Data Extraction: The arrays were scanned to measure the fluorescence intensity, which corresponds to the level of gene expression.

-

Normalization: The raw data was normalized using the Robust Multichip Average (RMA) method to allow for comparison across different arrays.[3]

Key Signaling Pathways in Medicago truncatula

MtExpress is a powerful tool for dissecting the complex signaling networks in Medicago truncatula. Below are diagrams of two critical pathways that can be investigated using the transcriptomic data available in the database.

Symbiotic Nodulation Signaling Pathway

Medicago truncatula forms a symbiotic relationship with nitrogen-fixing rhizobia, leading to the formation of root nodules. This process is initiated by the perception of bacterial signaling molecules called Nod factors. The following diagram illustrates the core components of the Nod factor signaling pathway.

Caption: Simplified diagram of the symbiotic nodulation signaling pathway in Medicago truncatula.

Plant Defense Signaling Pathway

Plants have evolved intricate defense mechanisms to protect themselves against pathogens. These responses are often triggered by the recognition of pathogen-associated molecular patterns (PAMPs). The following diagram outlines a generalized plant defense signaling pathway.

Caption: A generalized overview of the plant defense signaling pathway.

Conclusion

The MtExpress database represents a significant advancement for the Medicago truncatula research community, providing a comprehensive and user-friendly platform for exploring transcriptomic data. By understanding the interface, the underlying experimental protocols, and the key biological pathways, researchers can effectively leverage this resource to gain novel insights into legume biology, with potential applications in agriculture and medicine.

References

Methodological & Application

Application Note: Searching for Specific Polymorphisms in Human Mitochondrial DNA

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of human mitochondrial DNA (mtDNA) polymorphisms is crucial for a wide range of disciplines, including population genetics, forensics, and the investigation of mitochondrial diseases. Historically, the Human Mitochondrial Genome Database (mtDB) was a key resource for researchers, providing a comprehensive collection of complete human mitochondrial genomes and a list of known polymorphisms.[1][2] Although this compound is no longer actively maintained, its role has been superseded by more extensive and continuously updated databases.

This application note provides a detailed protocol for searching for specific polymorphisms in human mtDNA using MITOMAP , a comprehensive and widely used database of human mitochondrial DNA variation.[3][4][5] This guide will detail the use of MITOMAP's search functionalities to identify and analyze specific mitochondrial variants.

MITOMAP Database Overview

MITOMAP is a curated database that collates information on human mitochondrial DNA polymorphisms and their associations with disease.[4][6] It is an essential tool for researchers and clinicians, offering a vast collection of data on mtDNA sequence variants, including single nucleotide polymorphisms (SNPs), insertions, and deletions.[6] The database is regularly updated with information from published literature and GenBank, ensuring its content remains current.[7]

Quantitative Data Summary

The data presented in MITOMAP is extensive and continuously growing. The following table summarizes the database content as of July 2025, providing a snapshot of the wealth of information available to researchers.[7]

| Data Category | Count |

| Full-Length (FL) GenBank Sequences | 62,556 |

| Control Region (CR) GenBank Sequences | 81,778 |

| Single Nucleotide Variants (SNVs) | 19,892 |

Protocol: Searching for Polymorphisms in MITOMAP

MITOMAP offers several methods for querying its database to find specific polymorphisms. The primary tool for this purpose is the "Allele Search" function.[8][9] This protocol outlines the step-by-step process for using this feature.

Experimental Protocol: Allele Search

-

Navigate to the MITOMAP Website: Open a web browser and go to the MITOMAP homepage.

-

Locate the Allele Search Tool: On the main page, under the "MITOMAP Quick Reference & Tools" section, click on the "Allele Search" link.[7] This will direct you to the search interface.

-

Enter Search a Query: The search interface allows you to search for polymorphisms in several ways:

-

By a single nucleotide position: Enter a single base position (from 1 to 16569) into the "Start" box.[8][9][10]

-

By a range of nucleotide positions: Enter the starting position in the "Start" box and the ending position in the "End" box. The maximum range for a single query is 101 base pairs.[8][9][11]

-

By specific variant: You can also enter the variant in standard nomenclature (e.g., m.11778G>A) into the search box.[10]

-

-

Submit the Query: Click the "Submit" button to execute the search.

-

Interpret the Search Results: The results are presented in a table with the following columns:

-

Position: The nucleotide position of the polymorphism in the mitochondrial genome, based on the revised Cambridge Reference Sequence (rCRS).

-

Nucleotide Change: The specific base change observed at that position.

-

Locus: The gene or region where the polymorphism is located.

-

Codon: The codon number if the polymorphism is in a protein-coding gene.

-

AA Change: The resulting amino acid change, if any.

-

GB Freq FL: The frequency of the variant in the set of full-length GenBank sequences.

-

GB Freq CR: The frequency of the variant in the set of control region GenBank sequences.

-

References: Links to PubMed citations for publications that report the polymorphism.

-

Visualizing Workflows and Logical Relationships

To better illustrate the processes and data relationships involved in searching for mitochondrial polymorphisms, the following diagrams are provided.

Workflow for Searching Polymorphisms in MITOMAP

The following diagram outlines the step-by-step workflow for a researcher searching for a specific polymorphism using the MITOMAP database.

Caption: Workflow for querying polymorphisms in MITOMAP.

Logical Relationships of a Mitochondrial Variant in MITOMAP

This diagram illustrates the interconnectedness of a mitochondrial polymorphism with other key data points within the MITOMAP database.

Caption: Data relationships for a variant in MITOMAP.

References

- 1. mtDNA Variation and Analysis Using Mitomap and Mitomaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MitomasterInstructions < MITOMASTER < Foswiki [mitomap.org]

- 3. MITOMAP -- a human mitochondrial genome database | HSLS [hsls.pitt.edu]

- 4. MITOMAP: a human mitochondrial genome database—2004 update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MITOMAP: a human mitochondrial genome database--2004 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. goldenhelix.com [goldenhelix.com]

- 7. mitomap.org [mitomap.org]

- 8. mtDNA Variation and Analysis Using MITOMAP and MITOMASTER - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HelpSearching < MITOWIKI < Foswiki [mitomap.org]

- 10. SearchAllele < MITOMAP < Foswiki [mitomap.org]

- 11. mitomap.org [mitomap.org]

Navigating the Medicago truncatula Genomic Landscape: A Guide to Downloading Sequence Data

Authoritative Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to efficiently download sequence data from the primary Medicago truncatula databases. These protocols and application notes detail the necessary steps to access a wealth of genomic, transcriptomic, and proteomic information critical for advancing research in legume biology, crop improvement, and drug discovery.

Overview of Primary Data Repositories

Medicago truncatula, a model legume species, has its genomic and related data housed in several key public databases. Each repository offers unique tools and data organization, catering to different research needs. The primary portals for accessing this data are:

-

The Medicago Analysis Portal: An integrated resource that combines data from the Legume Information System (LIS) and resources formerly hosted by the Noble Research Institute. It serves as a central hub for genetic and genomic data.

-

J. Craig Venter Institute (JCVI) Medicago truncatula Genome Database: A long-standing resource providing access to various genome assemblies and annotations.

-

EnsemblPlants: A comprehensive resource for plant genomics, offering powerful tools for data visualization, comparison, and bulk download.

-

Phytozome: The Joint Genome Institute's (JGI) plant comparative genomics portal, which provides access to a wide range of plant genomes and tools for their analysis.

Comparative Overview of Major Genome Assemblies and Annotations

Researchers should be aware of the different versions of the Medicago truncatula genome assembly and annotation, as the choice of version can impact the interpretation of results. The table below summarizes key metrics for some of the most commonly used versions available across the different portals.

| Metric | JCVI Mt4.0v2 [1] | EnsemblPlants MtrunA17r5.0-ANR | Phytozome Mt4.0v1 |

| Assembly Version | Mt4.0 | MtrunA17r5.0-ANR | Mt4.0 |

| Annotation Version | Mt4.0v2 | INRA/CNRS Annotation | Mt4.0v1 |

| Total Genome Size | ~390 Mb | 429.7 Mb | 411.8 Mb |

| Number of Chromosomes | 8[2] | 8 | 8 |

| Number of Gene Loci | 50,376[1] | 50,547 | 50,894 |

| - Protein-coding | ~32,000 (High Confidence)[1] | 44,450 | Not specified |

| - Non-coding | Not specified | 6,097 | Not specified |

| Data Source | JCVI[1] | INRA/CNRS[2] | JGI |

Experimental Protocols for Data Download

The following protocols provide step-by-step instructions for downloading various types of sequence data from the primary Medicago truncatula databases.

Protocol 1: Bulk Download from the Medicago Analysis Portal (Legume Information System)

The Medicago Analysis Portal provides access to a centralized "Data Store" for bulk downloads of genome assemblies, annotations, and other datasets.

Methodology:

-

Navigate to the Medicago Analysis Portal.

-

In the main navigation bar, click on "Download".

-

This will take you to the Legume Information System "Data Store" for Medicago.

-

The data is organized by species (Medicago truncatula) and then by data type (e.g., 'genomes', 'annotations').

-

Click on the desired data type folder to expand its contents.

-

Within each folder, datasets are further organized by genome assembly version or annotation name.

-

Identify the desired file(s) for download. Commonly used file formats include:

-

FASTA (.fasta or .fa): For genomic DNA, cDNA, or protein sequences.

-

GFF3 (.gff3): For genome annotation information.

-

-

Click on the file name to initiate the download.

Protocol 2: Downloading Data from EnsemblPlants

EnsemblPlants offers a user-friendly interface for downloading a wide variety of sequence and annotation data.

Methodology:

-

Go to the EnsemblPlants website.

-

In the "Search for a species" box, type "Medicago truncatula" and select the appropriate result.

-

On the Medicago truncatula species page, you have several options for data download:

-

For whole-genome data: Click on "Download DNA sequence (FASTA)" to download the entire genome assembly.

-